Methyl 4-chloronaphthalene-1-sulfonate
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Overview
Description
Methyl 4-chloronaphthalene-1-sulfonate is an organic compound with the chemical formula C₁₁H₉ClO₃S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a sulfonate group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloronaphthalene-1-sulfonate typically involves the sulfonation of 4-chloronaphthalene followed by esterification. The sulfonation can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The resulting sulfonic acid derivative is then esterified with methanol under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Reduction: Reduction of the sulfonate group can yield sulfinates or thiols under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted naphthalene derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Scientific Research Applications
Methyl 4-chloronaphthalene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of sulfonate groups on biological systems.
Medicinal Chemistry: It is explored for its potential as a building block in the development of pharmaceuticals.
Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloronaphthalene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group is highly reactive and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Methyl 4-bromonaphthalene-1-sulfonate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-nitronaphthalene-1-sulfonate: Contains a nitro group, leading to different reactivity and applications.
Methyl 4-methoxynaphthalene-1-sulfonate: Features a methoxy group, affecting its chemical properties and uses.
Uniqueness: Methyl 4-chloronaphthalene-1-sulfonate is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where chlorine’s electronic effects are beneficial .
Properties
CAS No. |
6328-73-0 |
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Molecular Formula |
C11H9ClO3S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
methyl 4-chloronaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H9ClO3S/c1-15-16(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
REGZMWKQNLHMQX-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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